2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol
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Overview
Description
2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a compound that features a phenol group attached to a pyrazole ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-aminomethylphenol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under suitable conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted aminomethylphenol derivatives.
Scientific Research Applications
2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
2-Aminomethylphenol: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(2-ethylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17/h3-8,14,17H,2,9-10H2,1H3 |
InChI Key |
CXFIRKDBFWFKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
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